1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine
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Overview
Description
1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the pyridin-3-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the triazole core.
Attachment of the 2-chlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the piperazine ring: This step typically involves the cyclization of a suitable diamine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(4-methyl-pyridin-2-yl)-urea
- 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
- 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-1-ium-3-olate
Uniqueness
1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-[1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H18ClN5O
- Molecular Weight : 405.87 g/mol
- Structure : The compound features a triazole ring linked to a phenylpiperazine moiety, which is believed to contribute to its biological activity.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds with similar structures have demonstrated efficacy against various bacterial strains. For instance:
- Antifungal Activity : Triazole derivatives have been noted for their antifungal capabilities, particularly against Candida species. The mechanism often involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity .
Anticancer Potential
This compound has shown promise in cancer research:
- In vitro Studies : In studies involving lung cancer cell lines (e.g., A549), compounds with similar triazole structures exhibited IC50 values ranging from 0.8 to 27.08 μM. Some derivatives were found to be more potent than conventional chemotherapeutics like cisplatin .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest, primarily through the generation of reactive oxygen species (ROS) and inhibition of topoisomerase II activity .
Trypanocidal Activity
Recent studies have highlighted the potential of triazole-based compounds against Trypanosoma cruzi, the causative agent of Chagas disease:
- Trypanocidal Efficacy : Certain analogs showed potent activity with IC50 values significantly lower than those of existing treatments. The mechanism involves disrupting the parasite's metabolic processes and enhancing drug diffusion in cellular models .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazole derivatives:
- Modifications at specific positions on the triazole ring can enhance potency and selectivity against target enzymes or receptors.
- For example, substituents on the phenyl or piperazine rings have been shown to influence binding affinity and efficacy in various assays .
Case Study 1: Anticancer Activity
A study evaluated several triazole derivatives against A549 lung cancer cells. The most potent compound exhibited an IC50 value of 2.97 μM, significantly outperforming traditional treatments. Mechanistic studies indicated that this compound induced apoptosis via mitochondrial pathways and reduced cell viability through ROS generation.
Case Study 2: Antitrypanosomal Activity
In a translational model using 3D cardiac spheroids infected with T. cruzi, treatment with a triazole derivative led to a marked reduction in parasite load. These results suggest good bioavailability and therapeutic potential in vivo, warranting further investigation into its pharmacokinetic properties.
Properties
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O/c25-20-10-4-5-11-21(20)31-23(18-7-6-12-26-17-18)22(27-28-31)24(32)30-15-13-29(14-16-30)19-8-2-1-3-9-19/h1-12,17H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNRNTYLVUOPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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